Cas no 63221-68-1 (4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid)
4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid,4-[[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methylene]amino]-
- 4-[[(E)-[2-methyl-3-oxo-5-(phosphonooxymethyl)pyridin-4-ylidene]methyl]amino]butanoic acid
- pyridoxal phosphate gamma-aminobutyric acid
- 4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid
- Butanoic acid, 4-(((3-hydroxy-2-methyl-5-((phosphonooxy)methyl)-4-pyridinyl)methylene)amino)-
- Pyridoxal phosphate GABA
- 4-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylideneamino]butanoic acid
- Pyridoxal phosphate gamma-aminobutyrate
- 4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid
- 63221-68-1
- EN300-26664494
- GABA-pyridoxal phosphate
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- MDL: MFCD32678585
- Inchi: 1S/C12H17N2O7P/c1-8-12(17)10(6-13-4-2-3-11(15)16)9(5-14-8)7-21-22(18,19)20/h5-6,17H,2-4,7H2,1H3,(H,15,16)(H2,18,19,20)/b13-6+
- InChI Key: SIJAQASGWDIPNC-AWNIVKPZSA-N
- SMILES: P(=O)(O)(O)OCC1=CN=C(C)C(=C1/C=N/CCCC(=O)O)O
Computed Properties
- Exact Mass: 332.07741
- Monoisotopic Mass: 332.07733788g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 150Ų
Experimental Properties
- PSA: 145.52
4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26664494-0.05g |
4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid |
63221-68-1 | 95.0% | 0.05g |
$2013.0 | 2025-03-20 | |
| Enamine | EN300-26664494-0.1g |
4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid |
63221-68-1 | 95.0% | 0.1g |
$2425.0 | 2025-03-20 |
4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid
Introduction to 4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid and Its Significance in Modern Chemical Research
4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid, with the CAS number 63221-68-1, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical innovation. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug development and biochemical research. The presence of multiple functional groups, including a pyridine core, a phosphonate moiety, and an amino butanoic acid side chain, endows it with unique chemical properties that make it a valuable candidate for further exploration.
The compound's structure is a testament to the ingenuity of synthetic chemistry, where the careful arrangement of atoms can yield molecules with tailored functionalities. The 3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl substituent is particularly noteworthy, as it introduces both hydrophilic and hydrophobic characteristics, enhancing the molecule's solubility and interaction with biological targets. This balance is crucial in pharmaceutical design, where bioavailability and target specificity are paramount.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The 4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid has shown promise in preliminary studies as a potential scaffold for small-molecule drugs. Its ability to interact with specific enzymes and receptors has been hypothesized to disrupt aberrant signaling pathways that contribute to disease progression.
One of the most exciting aspects of this compound is its potential in the field of kinase inhibition. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is often linked to various diseases. The pyridine ring in 4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid provides a scaffold that can be modified to selectively target specific kinases. This specificity is essential for developing drugs that minimize side effects while maximizing therapeutic efficacy.
Furthermore, the phosphonate group introduces an additional layer of complexity to the molecule. Phosphonates are known for their stability and ability to form coordination complexes with metals, which can be leveraged in drug design. For instance, this property could be exploited to develop chelating agents for metal ion-based therapies or to enhance the binding affinity of the compound towards its target proteins.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules with high accuracy. By leveraging molecular docking simulations, scientists have been able to identify key interactions between 4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid and potential biological targets. These simulations have not only provided insights into the compound's mechanism of action but also guided the optimization of its structure for improved potency and selectivity.
The synthesis of this compound also presents an interesting challenge for chemists. The multi-step synthesis involves the careful manipulation of reactive intermediates, ensuring that functional groups are preserved throughout the process. Techniques such as cross-coupling reactions and protecting group strategies are employed to achieve the desired structure with high yield and purity. The successful synthesis of such complex molecules underscores the progress made in synthetic organic chemistry over recent decades.
In conclusion, 4-(E)-({3-hydroxy-2-methyl-5-(phosphonooxy)methylpyridin-4-yl}methylidene)aminobutanoic acid (CAS no 63221-68-1) represents a promising candidate for further research in chemical biology and pharmaceutical development. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in advancing our understanding of biological processes and developing innovative treatments.
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